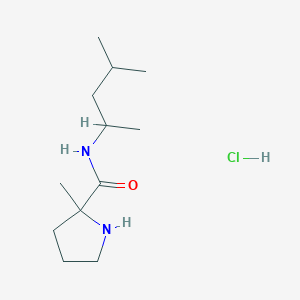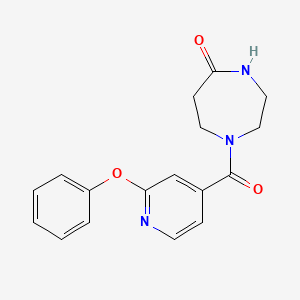
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one, also known as PPDCD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPDCD belongs to the class of diazepines and is structurally related to benzodiazepines, which are widely used as anxiolytics, hypnotics, and sedatives. PPDCD has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to bind to the benzodiazepine site on GABAA receptors, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety-like behaviors. This compound has also been shown to activate the sigma-1 receptor, which has been implicated in neuroprotection and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized primarily by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis, good solubility in water and organic solvents, and well-characterized pharmacological profile. However, this compound has some limitations, including its relatively low potency compared to other anticonvulsant and anxiolytic agents, and the need for further optimization to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.
Direcciones Futuras
There are several future directions for the development of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability, to improve its efficacy in vivo. Another direction is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression, schizophrenia, and bipolar disorder. Additionally, the development of this compound derivatives with improved potency and selectivity for specific receptor subtypes could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Métodos De Síntesis
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be synthesized by reacting 2-aminopyridine with phenoxyacetyl chloride in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction yields this compound as a white crystalline solid with a melting point of 143-145°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent. The compound has been tested in animal models of epilepsy, anxiety, and pain, and has demonstrated significant activity in reducing seizures, anxiety-like behaviors, and nociceptive responses. This compound has also been investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
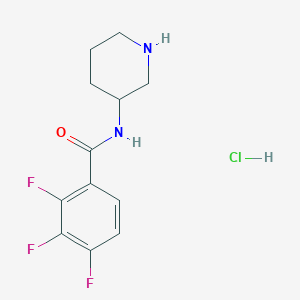
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)

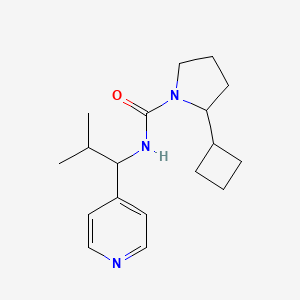
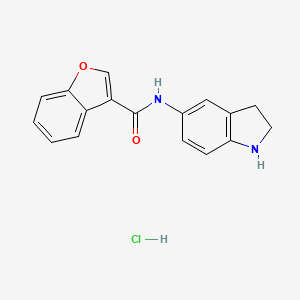
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
